3',4'-Dimethoxy-beta-naphthoflavone 3',4'-Dimethoxy-beta-naphthoflavone
Brand Name: Vulcanchem
CAS No.: 136116-18-2
VCID: VC0191104
InChI:
SMILES:
Molecular Formula: C21H16O4
Molecular Weight: 332.35

3',4'-Dimethoxy-beta-naphthoflavone

CAS No.: 136116-18-2

Cat. No.: VC0191104

Molecular Formula: C21H16O4

Molecular Weight: 332.35

* For research use only. Not for human or veterinary use.

3',4'-Dimethoxy-beta-naphthoflavone - 136116-18-2

CAS No. 136116-18-2
Molecular Formula C21H16O4
Molecular Weight 332.35

Chemical Structure and Properties

3',4'-Dimethoxy-beta-naphthoflavone belongs to the class of flavonoids, specifically naphthoflavones, which feature a flavone skeleton with a fused naphthalene ring. The defining structural characteristics include:

  • A beta-configuration of the naphthalene-flavone fusion, which distinguishes it from alpha-naphthoflavone derivatives

  • Two methoxy (-OCH3) substituents positioned specifically at the 3' and 4' positions of the phenyl B-ring

This molecular architecture creates a unique chemical entity with distinct physical and biological properties. The positioning of the methoxy groups on the B-ring is particularly significant, as these functional groups have been shown to influence the biological activity profiles of flavonoid compounds, especially regarding their interactions with enzyme systems .

Structural Comparison with Related Compounds

The structural features of 3',4'-Dimethoxy-beta-naphthoflavone can be better understood through comparison with related compounds. Based on structural similarities to 3',4'-Dimethoxy-alpha-naphthoflavone, which has a molecular formula of C21H16O4 and a molecular weight of 332.3 g/mol, similar physical properties might be expected for the beta isomer . The critical difference between these compounds lies in the orientation of the naphthalene ring fusion to the flavone core, which significantly impacts their three-dimensional structure and consequently their biological interaction profiles.

Table 1: Structural Features of 3',4'-Dimethoxy-beta-naphthoflavone and Related Compounds

CompoundCore StructureSubstituentsNotable Structural Features
3',4'-Dimethoxy-beta-naphthoflavoneBeta-naphthoflavone3',4'-dimethoxy groups on B-ringNaphthalene fused in beta configuration; two methoxy groups at 3',4' positions
3',4'-Dimethoxy-alpha-naphthoflavoneAlpha-naphthoflavone3',4'-dimethoxy groups on B-ringNaphthalene fused in alpha configuration; two methoxy groups at 3',4' positions
Beta-naphthoflavoneBeta-naphthoflavoneNoneNaphthalene fused in beta configuration; no B-ring substitution
Alpha-naphthoflavoneAlpha-naphthoflavoneNoneNaphthalene fused in alpha configuration; no B-ring substitution

The structural uniqueness of 3',4'-Dimethoxy-beta-naphthoflavone lies in the combination of the beta-configuration of the naphthalene-flavone fusion and the specific 3',4'-dimethoxy substitution pattern, creating a compound with potentially distinct biochemical interaction properties.

Comparative Analysis with Related Compounds

A comparative analysis of 3',4'-Dimethoxy-beta-naphthoflavone and related compounds provides valuable insights into its potential biochemical properties and activities.

Table 2: Comparative Biological Activities of 3',4'-Dimethoxy-beta-naphthoflavone and Related Compounds

CompoundCytochrome P450 InteractionAryl Hydrocarbon Receptor ActivityAnticancer Activity
Beta-naphthoflavone (BNF)Induces Cyp1a1 expression AhR agonist; induces nuclear translocation and activation of AhR Induces AhR-dependent cell proliferation
Alpha-naphthoflavone (ANF)Inhibitory activity against CYP1A1, 1A2, and 1B1 with binding energies of -9.13, -9.66, and -9.67 kcal/mol respectively --
3',4'-Dimethoxy-alpha-naphthoflavoneStronger binding to CYP1A1, 1A2, and 1B1 compared to ANF -Inhibits growth of MCF-7 breast cancer cell line
Flavonoids with 3',4'-dimethoxy groupsCreate potent inhibitors of P450 1B1 (IC50 = 0.019 μM) --
3',4'-Dimethoxy-beta-naphthoflavoneLimited specific data available; potential P450 inhibitory activity based on structural analogsLimited specific data available; potential AhR modulation based on structural analogsLimited specific data available; potential anticancer activity based on structural analogs

This comparative analysis highlights both the potential properties of 3',4'-Dimethoxy-beta-naphthoflavone and the significant gaps in our current knowledge about this specific compound. The data suggests that the compound likely possesses distinct biochemical properties influenced by both its beta-naphthoflavone core structure and the 3',4'-dimethoxy substitution pattern.

Structure-Activity Relationships

Understanding the structure-activity relationships of 3',4'-Dimethoxy-beta-naphthoflavone provides important insights into its potential biochemical behavior and interactions.

Impact of Methoxy Substitution

The presence and positioning of methoxy groups significantly influence the biological activities of flavonoids. Research has demonstrated that methoxy substitutions can affect:

  • Binding affinity to target proteins and enzymes

  • Metabolic stability and bioavailability

  • Receptor activation profiles

  • Enzyme inhibition potency

Research Applications

Based on its structural features and the known properties of related compounds, 3',4'-Dimethoxy-beta-naphthoflavone has several potential research applications worthy of exploration.

Tool for Studying Cytochrome P450 Enzymes

Compounds that selectively inhibit or modulate cytochrome P450 enzymes serve as valuable tools for studying these important metabolic enzymes. If 3',4'-Dimethoxy-beta-naphthoflavone exhibits selective inhibition of specific CYP isoforms, it could be used to:

  • Probe the structural requirements for CYP binding and inhibition

  • Investigate the role of specific CYP enzymes in xenobiotic metabolism

  • Develop more selective CYP inhibitors for research or therapeutic applications

The specific 3',4'-dimethoxy substitution pattern may confer unique selectivity profiles compared to other naphthoflavone derivatives, potentially providing new insights into CYP structure-function relationships.

AhR Pathway Modulation

The aryl hydrocarbon receptor pathway plays important roles in xenobiotic metabolism, immune function, and cell cycle regulation. Compounds that modulate this pathway are useful for investigating its biological functions and therapeutic potential. Given its structural similarity to beta-naphthoflavone, 3',4'-Dimethoxy-beta-naphthoflavone could potentially serve as:

  • A probe for AhR binding and activation mechanisms

  • A tool for studying the effects of methoxy substitution on AhR interactions

  • A potential lead compound for developing selective AhR modulators with therapeutic applications

Cancer Research Applications

The potential anticancer properties suggested by studies on related compounds indicate that 3',4'-Dimethoxy-beta-naphthoflavone might be valuable in cancer research contexts. Similar compounds have shown activity against breast cancer cell lines, suggesting potential applications in:

  • Studying mechanisms of cancer cell growth inhibition

  • Investigating the role of CYP enzymes in carcinogen activation

  • Developing novel anticancer agents targeting specific CYP isoforms

Future Research Directions

The available literature reveals significant gaps in our knowledge about 3',4'-Dimethoxy-beta-naphthoflavone, highlighting several important areas for future research.

Comprehensive Structural and Physicochemical Characterization

Basic structural and physicochemical characterization studies are needed to establish the fundamental properties of 3',4'-Dimethoxy-beta-naphthoflavone, including:

  • Confirmation of molecular structure through spectroscopic methods

  • Determination of key physicochemical properties (solubility, stability, etc.)

  • X-ray crystallography to establish precise three-dimensional structure

Table 3: Proposed Structural Characterization Studies for 3',4'-Dimethoxy-beta-naphthoflavone

Study TypePurposeExpected Outcomes
NMR SpectroscopyConfirm chemical structureComplete structural assignment of all proton and carbon signals
X-ray CrystallographyDetermine three-dimensional structureCrystal structure with precise bond angles and atomic coordinates
UV-Visible SpectroscopyCharacterize electronic propertiesAbsorption maxima and extinction coefficients
Mass SpectrometryConfirm molecular weight and fragmentation patternExact mass and characteristic fragment ions
Solubility StudiesDetermine solubility in various solventsQuantitative solubility data for experimental planning

Systematic Enzyme Inhibition Studies

Detailed enzyme inhibition studies are needed to characterize the interactions of 3',4'-Dimethoxy-beta-naphthoflavone with cytochrome P450 enzymes, including:

  • Determination of inhibition potency (IC50, Ki) against various CYP isoforms

  • Characterization of inhibition mechanisms (competitive, non-competitive, etc.)

  • Structure-activity relationship studies to understand the importance of the 3',4'-dimethoxy substitution pattern

AhR Pathway Investigations

Studies on the interaction of 3',4'-Dimethoxy-beta-naphthoflavone with the AhR pathway would provide valuable insights into its biological activities:

  • AhR binding assays to determine affinity and binding mode

  • Reporter gene assays to assess AhR activation potential

  • Studies on downstream gene expression effects

  • Comparison with beta-naphthoflavone to understand the impact of the methoxy substituents

Anticancer Activity Evaluation

Given the potential anticancer properties suggested by studies on related compounds, investigation of 3',4'-Dimethoxy-beta-naphthoflavone's effects on cancer cells would be valuable:

  • Cell viability assays with various cancer cell lines

  • Mechanistic studies to determine the basis of any observed anticancer effects

  • In vivo studies to assess potential therapeutic applications

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